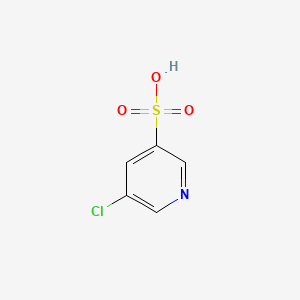
5-Chloropyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chlorine atom at the 5-position and a sulfonic acid group at the 3-position of the pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-3-sulfonic acid can be achieved through several methods. One common approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation in an aqueous solution to introduce the sulfonic acid group . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfonic acid .
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chloride, a precursor to this compound, involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride under controlled conditions. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, sulfonamides, and other functionalized pyridine compounds .
Aplicaciones Científicas De Investigación
5-Chloropyridine-3-sulfonic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The chlorine atom at the 5-position can participate in various substitution reactions, further modifying the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloropyridine-3-sulfonic acid
- 4-Chloropyridine-3-sulfonic acid
- 3-Chloropyridine-2-sulfonic acid
Uniqueness
5-Chloropyridine-3-sulfonic acid is unique due to the specific positioning of the chlorine and sulfonic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in various chemical and biological processes .
Propiedades
Fórmula molecular |
C5H4ClNO3S |
|---|---|
Peso molecular |
193.61 g/mol |
Nombre IUPAC |
5-chloropyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,(H,8,9,10) |
Clave InChI |
IMLKWCSVQVETBH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
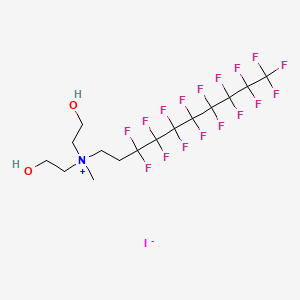
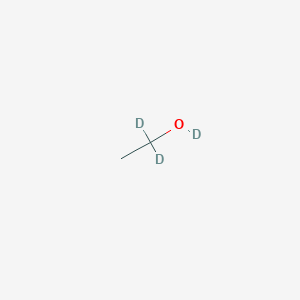


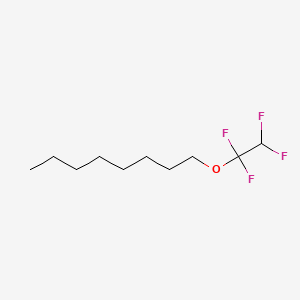


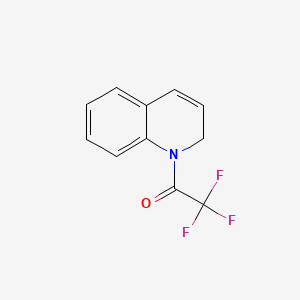
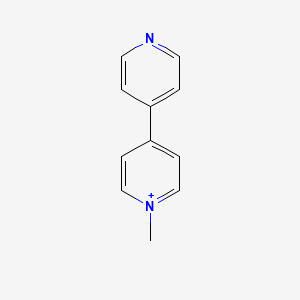

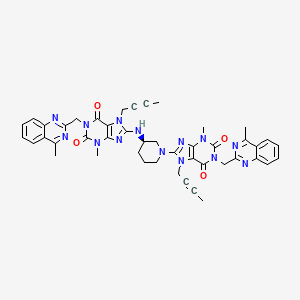
![(9E)-9-[O-[(4-Methylphenyl)sulfonyl]oxime] Erythromycin](/img/structure/B13423463.png)

